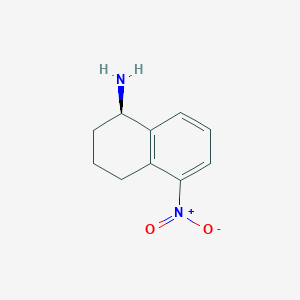
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by the reduction of the nitro group to an amine. The nitration can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. The reduction of the nitro group to an amine can be achieved using catalytic hydrogenation or chemical reduction methods such as using tin and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the nitro group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, making it less versatile in terms of chemical reactivity.
1-Amino-2,3,4,5-tetrahydronaphthalene:
5-Nitro-2,3,4,5-tetrahydronaphthalen-1-amine: Similar structure but different stereochemistry, which can influence its reactivity and interactions.
Uniqueness
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both nitro and amine groups
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h2-3,6,9H,1,4-5,11H2/t9-/m1/s1 |
Clé InChI |
CFQUNEMTUSTEBY-SECBINFHSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



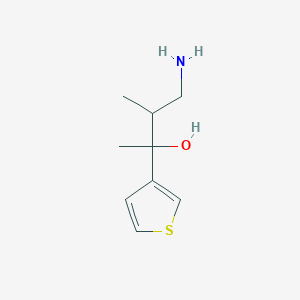
![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
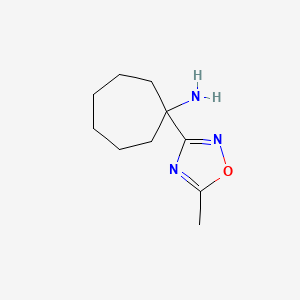

![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
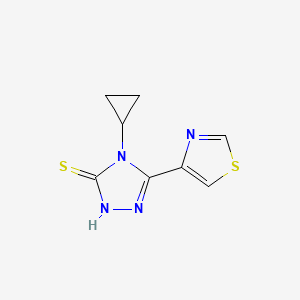
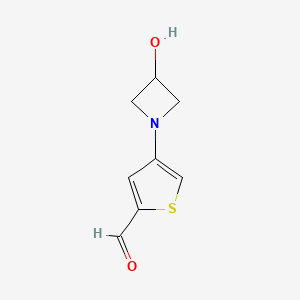
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
